(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
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Overview
Description
(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a chiral compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of L-cysteine with methyl acrylate under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent like ethanol at a temperature range of 50-70°C. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production often scales up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency. The use of biocatalysts can also be explored to enhance the stereoselectivity and reduce the environmental impact of the synthesis process .
Types of Reactions:
Oxidation: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in treating conditions like bacterial infections and inflammation.
Mechanism of Action
The mechanism of action of (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific application .
Comparison with Similar Compounds
(4S)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
Thiazolidine-4-carboxylic acid: Lacks the methyl group, leading to different reactivity and applications.
2-Methylthiazolidine-4-carboxylic acid: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.
Uniqueness: (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCOYPGXPMAKOU-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CSCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CSC[C@H]1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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